molecular formula C7H4FIN2 B8616496 2-Fluoro-4-iodopyridine-5-acetonitrile

2-Fluoro-4-iodopyridine-5-acetonitrile

Cat. No.: B8616496
M. Wt: 262.02 g/mol
InChI Key: TWCBACMXWWICMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-iodopyridine-5-acetonitrile is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of fluorine and iodine atoms attached to a pyridine ring, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-iodopyridine-5-acetonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the halogenation of a pyridine derivative followed by the introduction of the acetonitrile group. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-iodopyridine-5-acetonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions may produce more complex molecular structures.

Scientific Research Applications

2-Fluoro-4-iodopyridine-5-acetonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be used in the study of biological pathways and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodopyridine-5-acetonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in various biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • (6-Fluoro-4-iodo-pyridin-3-yl)-methanol
  • (6-Fluoro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester

Uniqueness

2-Fluoro-4-iodopyridine-5-acetonitrile is unique due to its specific combination of fluorine, iodine, and acetonitrile groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C7H4FIN2

Molecular Weight

262.02 g/mol

IUPAC Name

2-(6-fluoro-4-iodopyridin-3-yl)acetonitrile

InChI

InChI=1S/C7H4FIN2/c8-7-3-6(9)5(1-2-10)4-11-7/h3-4H,1H2

InChI Key

TWCBACMXWWICMY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1F)CC#N)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

Combine trimethylsilyl cyanide (297 mg, 3.0 mmol) and tetrabutylammonium fluoride (785 mg, 3.0 mmol) in 20 mL of acetonitrile under nitrogen. Add 5-bromomethyl-2-fluoro-4-iodo-pyridine (0.63 g, 2.0 mmol) to the above solution. Stir the mixture for 2 h at RT. Dilute the mixture with chloroform/IPA (3/1). Wash the solution with water and subsequently with saturated aqueous sodium chloride. Dry it over sodium sulfate. Concentrate the solution in vacuo. Purify by column chromatography (5% methanol in DCM) to afford the title compound as a yellow, waxy solid (500 mg, 96%). MS (ES) m/z 263 [M+1]+.
Quantity
297 mg
Type
reactant
Reaction Step One
Quantity
785 mg
Type
reactant
Reaction Step Two
Quantity
0.63 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
chloroform IPA
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
96%

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